molecular formula C5H9BrO2 B1659656 2-[(2-Bromoethoxy)methyl]oxirane CAS No. 66803-59-6

2-[(2-Bromoethoxy)methyl]oxirane

Cat. No.: B1659656
CAS No.: 66803-59-6
M. Wt: 181.03 g/mol
InChI Key: GDLGFURVIFFVHU-UHFFFAOYSA-N
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Description

2-[(2-Bromoethoxy)methyl]oxirane is an epoxide derivative characterized by a brominated ethoxy group (-OCH₂CH₂Br) attached via a methylene bridge to the oxirane (epoxide) ring.

Properties

IUPAC Name

2-(2-bromoethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-2-7-3-5-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLGFURVIFFVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599549
Record name 2-[(2-Bromoethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66803-59-6
Record name 2-[(2-Bromoethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Bromoethoxy)methyl]oxirane can be synthesized through the reaction of 2-bromoethanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction typically involves the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromoethoxy)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Bromoethoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic substitution and ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Oxirane Derivatives
Compound Name Substituent Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
2-[(2-Bromoethoxy)methyl]oxirane (2-Bromoethoxy)methyl Epoxide, Bromoethoxy ether C₅H₉BrO₂ 181.03* -
2-(2-Bromoethyl)oxirane 2-Bromoethyl Epoxide, Bromoalkyl C₄H₇BrO 151.00
(R)-2-((2-Bromo-phenoxy)methyl)oxirane 2-Bromophenoxy methyl Epoxide, Aromatic bromoether C₉H₉BrO₂ 229.08
2-(Chloromethyl)oxirane (Epichlorohydrin) Chloromethyl Epoxide, Chloroalkyl C₃H₅ClO 92.52
2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane Methoxyethoxy ethoxy methyl Epoxide, Polyether C₁₀H₂₀O₅ 220.26

*Calculated based on analogous compounds.

Key Observations:
  • Brominated vs.
  • Ether vs.
  • Aromatic vs. Aliphatic Substituents: Bromophenoxy derivatives (e.g., (R)-2-((2-Bromo-phenoxy)methyl)oxirane) may exhibit stabilized resonance structures, altering reactivity in ring-opening reactions compared to aliphatic bromoethoxy derivatives .
Ring-Opening Reactions:
  • Nucleophilic Attack : Brominated epoxides are prone to nucleophilic ring-opening due to the electron-withdrawing effect of bromine. For example, 2-(2-Bromoethyl)oxirane reacts with amines or thiols to form β-bromo alcohols or thioethers, respectively . The bromoethoxy group in the target compound may direct ring-opening at the less hindered epoxide carbon.
  • Comparison with Epichlorohydrin : Epichlorohydrin’s chloromethyl group facilitates crosslinking in epoxy resins, whereas brominated analogs like this compound could serve as flame retardants or intermediates in pharmaceutical synthesis due to bromine’s higher atomic radius and polarizability .
Key Observations:
  • Toxicity : Brominated epoxides likely share hazards such as skin/eye irritation and respiratory toxicity, as seen in 2-(2-Bromoethyl)oxirane .
  • Environmental Impact: Bromine’s persistence in the environment may necessitate stricter disposal protocols compared to non-halogenated epoxides .

Biological Activity

2-[(2-Bromoethoxy)methyl]oxirane, also known by its CAS number 66803-59-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H9BrO
  • Molecular Weight : 179.03 g/mol
  • Structure : The compound features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to its epoxide functionality, which allows it to undergo nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to:

  • Protein Modification : Epoxides can modify amino acid residues in proteins, potentially altering their function.
  • DNA Interaction : The compound may also interact with DNA, leading to potential mutagenic effects or inhibition of replication.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that similar compounds exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation in antimicrobial drug development.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells through the activation of caspases and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Mitochondrial disruption
A54925Caspase activation

Case Studies

  • Study on Anticancer Activity :
    A study conducted on the effects of this compound on HeLa cells revealed an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation :
    In a separate investigation, the compound demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, its molecular weight suggests potential for good absorption and distribution in biological systems. Further studies are needed to elucidate its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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